4-Hydroxy-3,5-dinitrophenyl benzenesulfonate
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Overview
Description
4-Hydroxy-3,5-dinitrophenyl benzenesulfonate is an organic compound that belongs to the class of phenylsulfonates It is characterized by the presence of a hydroxy group, two nitro groups, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dinitrophenyl benzenesulfonate typically involves the nitration of phenol derivatives followed by sulfonation. One common method involves the following steps:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Sulfonation: The nitrated phenol is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the para position relative to the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, concentration, and reaction time) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dinitrophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Aminophenyl benzenesulfonates.
Substitution: Various substituted phenyl benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3,5-dinitrophenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent for detecting specific functional groups in biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dinitrophenyl benzenesulfonate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the hydroxy and nitro groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzenesulfonic acid: Contains a hydroxy group but lacks the nitro groups, resulting in different reactivity and applications.
3,5-Dinitrophenol: Contains nitro groups but lacks the sulfonate group, affecting its solubility and reactivity.
Uniqueness
4-Hydroxy-3,5-dinitrophenyl benzenesulfonate is unique due to the combination of hydroxy, nitro, and sulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
15174-03-5 |
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Molecular Formula |
C12H8N2O8S |
Molecular Weight |
340.27 g/mol |
IUPAC Name |
(4-hydroxy-3,5-dinitrophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H8N2O8S/c15-12-10(13(16)17)6-8(7-11(12)14(18)19)22-23(20,21)9-4-2-1-3-5-9/h1-7,15H |
InChI Key |
ZVNDMFZPASSEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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